Cas no 2138186-95-3 (2-(1-Azidobutan-2-yl)-1,3-dioxolane)

2-(1-Azidobutan-2-yl)-1,3-dioxolane is a versatile heterocyclic compound featuring both an azido functional group and a dioxolane ring. The azide moiety enables efficient participation in click chemistry reactions, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable for bioconjugation and polymer modification applications. The dioxolane group enhances stability and solubility in organic solvents, facilitating handling and storage. This compound is particularly useful in synthetic organic chemistry for the preparation of complex molecular architectures, including pharmaceuticals and advanced materials. Its balanced reactivity and structural features make it a practical intermediate for researchers seeking to incorporate azide functionality into target molecules under mild conditions.
2-(1-Azidobutan-2-yl)-1,3-dioxolane structure
2138186-95-3 structure
Product Name:2-(1-Azidobutan-2-yl)-1,3-dioxolane
CAS No:2138186-95-3
MF:C7H13N3O2
MW:171.197021245956
CID:5268405
PubChem ID:165438563
Update Time:2025-06-13

2-(1-Azidobutan-2-yl)-1,3-dioxolane Chemical and Physical Properties

Names and Identifiers

    • 2-(1-azidobutan-2-yl)-1,3-dioxolane
    • EN300-363232
    • 2138186-95-3
    • 2-(1-Azidobutan-2-yl)-1,3-dioxolane
    • Inchi: 1S/C7H13N3O2/c1-2-6(5-9-10-8)7-11-3-4-12-7/h6-7H,2-5H2,1H3
    • InChI Key: PBXUZGOWLWUKHX-UHFFFAOYSA-N
    • SMILES: O1CCOC1C(CN=[N+]=[N-])CC

Computed Properties

  • Exact Mass: 171.100776666g/mol
  • Monoisotopic Mass: 171.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 32.8Ų

2-(1-Azidobutan-2-yl)-1,3-dioxolane Pricemore >>

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2-(1-Azidobutan-2-yl)-1,3-dioxolane Related Literature

Additional information on 2-(1-Azidobutan-2-yl)-1,3-dioxolane

Introduction to 2-(1-Azidobutan-2-yl)-1,3-dioxolane (CAS No. 2138186-95-3)

2-(1-Azidobutan-2-yl)-1,3-dioxolane, identified by the Chemical Abstracts Service Number (CAS No.) 2138186-95-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology due to its unique structural and functional properties. This heterocyclic compound features a dioxolane ring linked to an azido-substituted butyl group, making it a versatile intermediate in the synthesis of more complex molecules. The presence of both the dioxolane and azido functional groups imparts distinct reactivity, enabling its application in various chemical transformations relevant to drug discovery and material science.

The dioxolane moiety, a five-membered oxygen-containing ring, is known for its stability under mild conditions while still being capable of participating in ring-opening reactions under specific conditions. This characteristic makes it an excellent scaffold for constructing more intricate molecular architectures. In contrast, the azido group (–N₃) is a highly reactive handle that can undergo nucleophilic substitution, cycloaddition reactions, or serve as a precursor for other functional groups such as amines or carboxylic acids through reduction or hydrolysis. The combination of these two functionalities in 2-(1-Azidobutan-2-yl)-1,3-dioxolane provides a synthetic platform that is both flexible and efficient for constructing pharmacophores.

In recent years, the demand for innovative building blocks in medicinal chemistry has driven extensive research into compounds like 2-(1-Azidobutan-2-yl)-1,3-dioxolane. Its utility as a precursor in the synthesis of bioactive molecules has been explored in several cutting-edge studies. For instance, researchers have leveraged its reactivity to develop novel heterocyclic scaffolds that exhibit promising biological activity. The ability to introduce modifications at both the dioxolane and azido positions allows chemists to fine-tune properties such as solubility, metabolic stability, and binding affinity, which are critical factors in drug design.

One notable application of 2-(1-Azidobutan-2-yl)-1,3-dioxolane is in the development of kinase inhibitors, which are essential for treating cancers and inflammatory diseases. By serving as a key intermediate in the synthesis of substituted dioxolanes, this compound enables the creation of molecules that can selectively target specific kinases involved in disease pathways. The azido group can be further functionalized into amine or carboxylic acid derivatives through straightforward chemical transformations, facilitating the generation of libraries of compounds for high-throughput screening.

The structural features of 2-(1-Azidobutan-2-yl)-1,3-dioxolane also make it valuable in materials science applications. For example, its ability to participate in cycloaddition reactions with alkynes (Sonogashira coupling) or other strained systems allows for the construction of polymers with tailored properties. These polymers may find applications in drug delivery systems or as components in advanced coatings where precise control over molecular architecture is required.

Advances in computational chemistry have further enhanced the utility of 2-(1-Azidobutan-2-yl)-1,3-dioxolane by enabling virtual screening and molecular modeling studies. These approaches help predict how modifications to the dioxolane or azido moieties will affect biological activity or material properties. Such predictions are crucial for optimizing synthetic routes and minimizing experimental trial-and-error processes. By integrating experimental data with computational insights, researchers can accelerate the discovery pipeline and identify promising candidates more efficiently.

The synthesis of 2-(1-Azidobutan-2-yl)-1,3-dioxolane itself presents an interesting challenge due to the need to handle both reactive functional groups while maintaining regioselectivity. Recent methodologies have focused on improving yields and reducing side reactions through optimized reaction conditions or catalysts. For example, transition-metal-catalyzed cross-coupling reactions have been employed to construct the dioxolane ring efficiently from readily available precursors. Similarly, protecting group strategies have been refined to ensure that only one functional group reacts at a time while preserving the integrity of the other.

In conclusion, 2-(1-Azidobutan-2-yl)-1,3-dioxolane (CAS No. 2138186-95-3) represents a valuable asset in modern chemical synthesis with broad applications across pharmaceuticals and materials science. Its unique combination of structural features—specifically the dioxolane and azido functionalities—provides chemists with a powerful tool for constructing complex molecules with desired properties. As research continues to uncover new synthetic possibilities and applications, 2-(1-Azidobutan-2-yl)-1,3-dioxolane is poised to remain at the forefront of innovation in organic chemistry.

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